Bromochlorophenol Blue sodium salt

Overview

Description

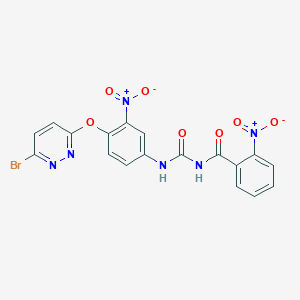

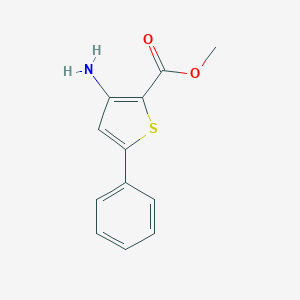

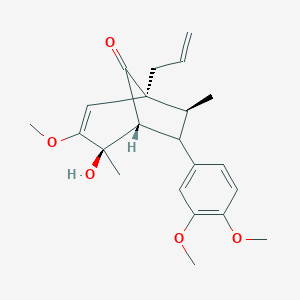

Bromochlorophenol Blue sodium salt is a conjugated polyaryl dye . It is potentially a pH indicator with a transition interval from 3.0 - 4.6 (yellow to blue) .

Molecular Structure Analysis

The molecular formula of Bromochlorophenol Blue sodium salt is C19H9Br2Cl2NaO5S . Its molecular weight is 603.04 .

Physical And Chemical Properties Analysis

Bromochlorophenol Blue sodium salt has a visual transition interval of 3.0-4.6, changing from yellow to blue . Its maximum wavelength (λmax) is 590 nm . The compound is a black powder .

Scientific Research Applications

pH Indicator

Bromochlorophenol Blue sodium salt serves as a pH indicator with a visual transition interval from 3.0 to 4.6, changing from yellow to blue . This makes it valuable for monitoring pH changes in various chemical and biological processes.

Colorimetric Sensor Arrays

This compound is used in colorimetric sensor arrays for the detection and identification of sugars . Its high solubility and ability to act as a proton donor enhance its effectiveness in these applications.

Liquid Chromatography

Due to its high solubility, Bromochlorophenol Blue sodium salt is useful for dissolving organic compounds prior to analysis by liquid chromatography . This aids in the accurate measurement and identification of substances in complex mixtures.

Radiation-Induced Reactions

It can be used to enhance radiation-induced reactions, serving as a proton donor in such processes . This property is beneficial in studies involving radiation chemistry.

Protein Electrophoresis

Although not directly mentioned for Bromochlorophenol Blue, its close relative Bromophenol Blue sodium salt is commonly used as a tracking dye for protein electrophoresis . It’s plausible that Bromochlorophenol Blue could be used similarly to track protein migration during gel electrophoresis.

Western Blotting

Similar to its application in electrophoresis, Bromophenol Blue sodium salt is used in the preparation of protein samples for western blotting analysis . Bromochlorophenol Blue may also be used in this context to visualize proteins on membranes post-transfer.

Staining Histones

Bromophenol Blue sodium salt finds application in staining histones, which are proteins that package and order DNA into structural units . Bromochlorophenol Blue could potentially be used for histological staining due to its color-changing properties.

Safety and Hazards

Mechanism of Action

Target of Action

Bromochlorophenol Blue sodium salt is a conjugated polyaryl dye . It is primarily used as a pH indicator and a surfactant . It has been used in colorimetric sensor arrays for detection and identification of sugars .

Mode of Action

As a pH indicator, Bromochlorophenol Blue sodium salt changes color in response to changes in the hydrogen ion concentration . It exhibits a transition interval from 3.0 to 4.6, changing from yellow to blue . This color change is due to the compound’s interaction with hydrogen ions in the solution, which alters the structure of the dye molecule and results in a different absorption spectrum .

Biochemical Pathways

It is known that the compound can act as a proton donor and can be used to enhance radiation-induced reactions . This suggests that it may interact with biochemical pathways involving proton transfer or radiation exposure.

Pharmacokinetics

Its high solubility in water and ethanol suggests that it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as the route of administration and the presence of other compounds in the system.

Result of Action

The primary result of Bromochlorophenol Blue sodium salt’s action is a visible color change in response to changes in pH . This makes it useful in various applications, such as pH testing and the detection of sugars . On a molecular level, the compound’s interaction with hydrogen ions leads to structural changes in the dye molecule, altering its absorption spectrum and resulting in a color change .

Action Environment

The action of Bromochlorophenol Blue sodium salt can be influenced by environmental factors such as pH and the presence of other compounds in the solution . For example, the compound’s color change is dependent on the hydrogen ion concentration, which is directly related to the pH of the solution . Additionally, the compound’s efficacy as a surfactant and its stability could be affected by factors such as temperature and the presence of other surfactants or solvents in the solution.

properties

IUPAC Name |

sodium;2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1/b17-10-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDKAKIITIACLI-HVHKRRFMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Br2Cl2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102185-52-4 | |

| Record name | Bromochlorophenol blue sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84H33NMG3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)